N-butylhydroxylamine hydrochloride

Description

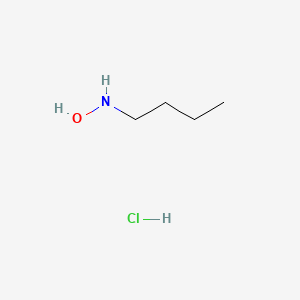

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-3-4-5-6;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBNBLVSUHTLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135589-41-2 | |

| Record name | N-butylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Approaches and Innovations

Green Chemistry Methodologies for Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of hydroxylamines and their derivatives. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve atom economy. google.com One promising strategy involves the catalytic ammoximation of ketones to ketoximes, followed by hydrolysis to produce hydroxylamine (B1172632) salts. This method utilizes aliphatic ketones, ammonia (B1221849), and hydrogen peroxide as raw materials and employs a nanoporous skeleton bimetallic hybrid ammoximation catalyst. google.com This process is advantageous due to the potential for recycling the aliphatic ketone and achieving high utilization of hydrogen peroxide. google.com

Other green approaches focus on the use of non-toxic and non-hazardous reagents at ambient temperatures. For example, the synthesis of hydroxyisoxazolidine derivatives has been achieved using tris(hydroxymethyl)aminomethane (TRIS) buffered hydroxylamine hydrochloride and α,β-unsaturated ketones in a metal-free reaction that generates minimal waste. researchgate.net The development of task-specific ionic liquids, such as choline (B1196258) peroxydisulfate, also represents a green innovation for the preparation of N,N-disubstituted hydroxylamines from secondary amines, offering operational simplicity and high selectivity. organic-chemistry.org

Catalytic Systems in N-butylhydroxylamine Synthesis

Catalytic systems play a crucial role in modern synthetic chemistry, offering pathways to desired products with higher efficiency and selectivity. In the context of N-butylhydroxylamine and related compounds, various catalytic systems are being explored. For the oxidative carbonylation of n-butylamine to produce N,N'-dibutylurea, palladium- and ruthenium-based catalysts have been investigated. acs.org Sulfur-catalyzed oxidative carbonylation of primary amines, including n-butylamine, using sodium nitrite (B80452) as an oxidant, has also been shown to be a highly efficient method. thieme-connect.de

Furthermore, the selective catalytic oxidation of n-butylamine is an area of active research, particularly for environmental applications. Catalysts such as copper-promoted Ce-Zr mixed oxides and Cu-ZSM-5 have demonstrated high activity in the complete conversion of n-butylamine. rhhz.netnih.gov While the primary goal of these studies is often the degradation of volatile organic compounds to nitrogen and carbon dioxide, they provide valuable insights into the catalytic activation and transformation of n-butylamine. rhhz.netnih.govsci-hub.se The development of novel pincer ligands has also led to highly active ruthenium complexes for transfer hydrogenation reactions, which are relevant to the broader field of amine and hydroxylamine chemistry. kaist.ac.kr

Novel Precursors and Starting Materials

Research into the synthesis of N-alkylhydroxylamines is continuously exploring novel precursors and starting materials to improve efficiency, reduce cost, and expand the scope of accessible molecules. One established alternative route involves the reduction of nitro compounds, such as 2-methyl-2-nitropropane (B1294617), to produce N-tert-butylhydroxylamine. google.com However, the starting nitroalkane can be expensive. google.com

More recent innovations focus on the development of new aminating reagents. For instance, N-alkylhydroxylamine triflic acid salts have been synthesized and applied in iron-catalyzed 1,2-aminochlorination of alkenes, providing access to unprotected secondary and tertiary amines. ethz.ch Another novel approach involves the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a reagent for the direct synthesis of primary sulfonamides from organometallic reagents. acs.orgnih.gov While not directly producing N-butylhydroxylamine, these methods highlight the ongoing development of new chemical entities derived from or related to hydroxylamines, which can serve as versatile building blocks in organic synthesis. The synthesis of N-alkyl-N-hydroxyguanidines from N-alkylhydroxylamines also demonstrates the utility of these compounds as precursors to other valuable functional groups. thieme-connect.com

Purification and Isolation Techniques in Laboratory Synthesis

The purification and isolation of N-butylhydroxylamine hydrochloride from a reaction mixture are critical steps to ensure the final product's purity and stability. The choice of technique largely depends on the scale of the synthesis and the nature of the impurities present. Common methods employed for the purification of N-alkylhydroxylamines and their salts include recrystallization, column chromatography, and liquid-liquid extraction.

Following synthesis, the initial work-up often involves the removal of the reaction solvent, typically by rotary evaporation. The resulting crude product, which may contain unreacted starting materials, byproducts, and inorganic salts, is then subjected to one or more purification steps.

Recrystallization is a widely used technique for purifying solid compounds like this compound. The selection of an appropriate solvent system is crucial for effective purification. For analogous compounds such as N-tert-butylhydroxylamine salts, solvents like toluene (B28343) and ethyl acetate (B1210297) have been successfully used for recrystallization. google.com The process generally involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of crystals. The purified product is then collected by filtration.

Column chromatography is another effective method for the purification of N-butylhydroxylamine and its derivatives, particularly for removing impurities with different polarities. In the purification of related nitrones synthesized from N-alkylhydroxylamine hydrochlorides, column chromatography is a standard procedure. nih.govcsic.es The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is optimized to achieve the best separation. For instance, mixtures of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol, have been used as eluents for compounds of similar polarity. nih.govcsic.es

Liquid-liquid extraction is often employed during the work-up procedure to separate the desired product from water-soluble or organic-soluble impurities. For example, after the synthesis of N-tert-butylhydroxylamine, the reaction mixture can be treated with a solvent like dichloromethane to extract the product. chemicalbook.com The organic layer is then washed, dried, and concentrated to yield the crude product, which may then be further purified by other methods. chemicalbook.com In some procedures involving the hydrochloride salt, the pH of the aqueous solution is adjusted to liberate the free base, which can then be extracted into an organic solvent. google.com

For certain N-alkylhydroxylamine hydrochlorides, azeotropic distillation can be utilized to remove water from the product. This involves adding a solvent like benzene (B151609) or an alkylated benzene to form an azeotrope with water, which is then removed by distillation. google.com

The following table summarizes purification techniques reported for analogous N-alkylhydroxylamine compounds, which can be considered relevant for this compound.

| Purification Technique | Analogous Compound | Solvent/Eluent System | Reference |

| Recrystallization | N-tert-butylhydroxylammonium acetate | Toluene, Ethyl Acetate | google.com |

| Column Chromatography | Hetero-bis-nitrones from N-tert-butylhydroxylamine hydrochloride | Hexane:Ethyl Acetate (2:3), Dichloromethane:Methanol (3%) | nih.govcsic.es |

| Liquid-Liquid Extraction | N-tert-butylhydroxylamine | Dichloromethane | chemicalbook.com |

| Azeotropic Distillation | N,O-dialkylhydroxylamine hydrochloride | Benzene or alkylated benzene | google.com |

Mechanistic Investigations and Reaction Kinetics

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen

The nitrogen atom in N-butylhydroxylamine is the primary center of its nucleophilic character, a property that governs many of its characteristic reactions. This nucleophilicity arises from the lone pair of electrons on the nitrogen atom.

The nitrogen atom in N-alkylhydroxylamines, including N-butylhydroxylamine, possesses a lone pair of electrons, making it an effective electron donor and thus a potent nucleophile. atamanchemicals.com This nucleophilicity allows it to attack a variety of electrophilic centers, initiating a range of chemical transformations. Common electrophilic targets for N-alkylhydroxylamines include carbonyl compounds (aldehydes and ketones), alkylating agents, and sulfonyl chlorides. atamanchemicals.comevitachem.com

For instance, the reaction of hydroxylamines with aldehydes or ketones leads to the formation of oximes. atamanchemicals.com This reaction is a classic example of nucleophilic addition to a carbonyl group. Similarly, N-alkylhydroxylamines can react with alkyl halides in nucleophilic substitution reactions, where the nitrogen atom displaces the halide. atamanchemicals.com The reaction with sulfonyl chlorides can lead to the formation of sulfonamides, further highlighting the versatility of the hydroxylamine nitrogen as a nucleophile. evitachem.com

The general mechanism of nucleophilic attack by hydroxylamine involves the donation of the nitrogen's lone pair to an electron-deficient center. evitachem.com The presence of the adjacent oxygen atom is believed to enhance the nucleophilicity of the nitrogen through the "alpha effect," where a neighboring atom with a lone pair of electrons increases the reactivity of the nucleophilic center.

N-butylhydroxylamine is commonly supplied and utilized as its hydrochloride salt. This salt form significantly influences its reactivity, particularly its nucleophilicity. In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This protonation effectively neutralizes the lone pair of electrons on the nitrogen, thereby diminishing its nucleophilic character. youtube.com

To utilize N-butylhydroxylamine hydrochloride as a nucleophile, the free base must typically be generated in situ. This is usually achieved by treating the hydrochloride salt with a base, such as an amine (e.g., triethylamine) or an inorganic base (e.g., sodium carbonate or potassium carbonate). The base deprotonates the nitrogen, liberating the free hydroxylamine, which can then participate in nucleophilic reactions. mdpi-res.com The choice of base and reaction conditions is critical to ensure the efficient generation of the free nucleophile without promoting unwanted side reactions.

Formation of Reactive Intermediates

Under specific reaction conditions, N-butylhydroxylamine can be converted into highly reactive intermediates, such as nitrenes and nitroso compounds. These intermediates are key to several synthetic applications of the parent compound.

Nitrenes are highly reactive, electron-deficient nitrogen species that are analogs of carbenes. rsc.org The generation of nitrenes from hydroxylamine derivatives typically involves the cleavage of the N-O bond. rsc.orgnih.gov While the direct generation of a nitrene from N-butylhydroxylamine itself is not a common standalone reaction, derivatives of hydroxylamines are well-known precursors to nitrenes. rsc.org For instance, O-acyl or O-sulfonyl hydroxylamines can be converted to nitrenes upon treatment with a base or a transition metal catalyst. nih.gov

Mechanistic investigations suggest that the formation of a nitrene intermediate can occur via a stepwise pathway. rsc.org In some cases, particularly with O-aryl hydroxylamine derivatives, the reaction with an organometallic reagent can lead to the formation of a sulfinyl nitrene species after the loss of a phenoxide anion. rsc.org The generation of alkyl nitrenes from substituted hydroxylamine precursors can be catalyzed by rhodium complexes, where the regioselectivity of subsequent C-H insertion reactions can be modulated by additives like Brønsted acids. nih.gov

The oxidation of N-alkylhydroxylamines is a common method for the preparation of C-nitroso compounds. nih.gov Anodic oxidation of N-alkylhydroxylamines has been shown to yield the corresponding nitroso compounds. jst.go.jp For example, the oxidation of N-tert-butylhydroxylamine can produce 2-methyl-2-nitrosopropane (B1203614), a widely used spin trap. nih.gov This transformation involves the removal of two electrons and a proton from the hydroxylamine.

A study on the gold nanoparticle-catalyzed oxidation of N-tert-butylhydroxylamine demonstrated the formation of the corresponding tert-butyl nitroso compound in good yield. nih.gov This indicates that under appropriate oxidative conditions, N-butylhydroxylamine would be expected to form N-nitrosobutane.

N-alkylhydroxylamines, particularly N-tert-butylhydroxylamine, are well-established as potent radical scavengers and are used in spin trapping experiments to detect and identify transient free radicals. nih.govresearchgate.net The mechanism of radical scavenging involves the donation of a hydrogen atom from the hydroxylamine to a free radical, thereby neutralizing the radical and forming a stable nitroxide radical. researchgate.net

In the context of spin trapping, N-tert-butylhydroxylamine is oxidized in situ to 2-methyl-2-nitrosopropane (a nitroso compound), which then acts as the spin trap. nih.gov This nitroso compound can react with short-lived radicals to form more stable nitroxide radicals (spin adducts) that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov The process is often enhanced by the presence of metal ions and can be part of a Fenton-like reaction system when hydrogen peroxide is present. nih.gov While most studies focus on the tert-butyl analog, the underlying chemical principles are applicable to N-butylhydroxylamine, suggesting its potential utility in similar applications.

Role in Radical Scavenging and Spin Trapping Applications

Trapping of Short-Lived Radicals

N-tert-butylhydroxylamine, often used in the form of its hydrochloride salt, is a well-established agent for trapping short-lived radicals. researchgate.net It functions as a spin trap, reacting with transient radical species to form more stable aminoxyl radicals, which can then be detected and characterized using techniques like electron paramagnetic resonance (EPR) spectroscopy. psu.edu This process is crucial for studying reaction mechanisms where radical intermediates are suspected.

The mechanism of radical trapping involves the oxidation of the hydroxylamine to a nitroxide radical, which then scavenges the short-lived radical. researchgate.net For instance, N-tert-butylhydroxylamine has been used to trap carbon-centered radicals. psu.edu The resulting spin adducts provide valuable information about the structure and identity of the initial transient radical. google.com

Below is an interactive table summarizing the application of N-tert-butylhydroxylamine in trapping different types of radicals:

Involvement in Fenton-like Reactions

Fenton-like reactions generate highly reactive hydroxyl radicals (•OH) through the decomposition of hydrogen peroxide, often catalyzed by transition metal ions like iron. fiu.educsic.es N-tert-butylhydroxylamine and its derivatives have been investigated for their ability to interact with these systems. researchgate.netcsic.es They can act as scavengers of the hydroxyl radicals produced, thereby mitigating their damaging effects in biological and chemical systems. csic.es The trapping of these radicals by N-tert-butylhydroxylamine helps in understanding the kinetics and mechanisms of Fenton-like processes. researchgate.net

Oxidative Transformations and Reducing Agent Properties

Role as a Reducing Agent in Organic Reactions

This compound and related hydroxylamines are recognized for their utility as reducing agents in a variety of organic transformations. atamanchemicals.comontosight.ai They can be used for the reduction of certain functional groups. For instance, N-organylhydroxylamines can be reduced to their corresponding amines. wikipedia.org

The reducing power of hydroxylamines is also harnessed in the synthesis of other compounds. For example, they are used in the preparation of oximes from aldehydes and ketones. atamanchemicals.com These oximes can then be further transformed, such as in the Beckmann rearrangement to produce amides. wikipedia.org

Reaction Condition Optimization and Selectivity Control

Temperature and Solvent Effects on Reaction Outcomes

The outcome and efficiency of reactions involving this compound can be significantly influenced by temperature and the choice of solvent. researchgate.netcreative-biolabs.com The rate of most chemical reactions increases with temperature as the kinetic energy of the reacting particles rises, leading to more frequent and energetic collisions. creative-biolabs.com However, in systems with multiple possible reaction pathways, temperature can also affect the selectivity, favoring the formation of different products.

The solvent plays a critical role by influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction. creative-biolabs.comnih.gov For example, the rate of a reaction can differ by orders of magnitude when switching between protic and aprotic solvents due to differences in solvation and hydrogen bonding capabilities. creative-biolabs.com Optimization studies often screen various solvents to find the one that provides the best yield and selectivity for the desired product. researchgate.netresearchgate.net

The following table provides examples of how temperature and solvent can affect reactions:

Catalysis and Reagent Stoichiometry

Catalysis is a key strategy for enhancing the rate and selectivity of reactions. In the context of reactions involving hydroxylamine derivatives, various catalysts, including organocatalysts and metal-based catalysts, have been employed. researchgate.netgoogle.com The catalyst can provide an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction. scribd.com The amount of catalyst used, or catalyst loading, is an important parameter to optimize, as increasing it beyond a certain point may not lead to further improvement and can increase costs. researchgate.netresearchgate.net

Reagent stoichiometry, the molar ratio of reactants, is another critical factor that governs the outcome of a chemical reaction. scribd.com In reactions involving this compound, precise control of the stoichiometry is essential to ensure the complete conversion of the starting materials and to minimize the formation of byproducts. google.com For instance, in the synthesis of N,N-dihydrocarbylhydroxylamines from an aldehyde and hydroxylamine hydrochloride, using a specific ratio of reactants can lead to the complete conversion of the aldehyde. google.com Similarly, in the synthesis of nitrones, the stoichiometry of N-tert-butylhydroxylamine hydrochloride relative to the aldehyde is carefully controlled. google.comcsic.es

Role in Organic Synthesis and Reagent Chemistry

Versatility as a Synthetic Reagent in Fine Chemical Production

N-butylhydroxylamine hydrochloride and its derivatives are key intermediates in organic synthesis, particularly in the creation of fine chemicals. chemimpex.comgoogle.comgoogle.comhaihangchem.com Fine chemicals are pure, single substances produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and fragrances. The stability and reactivity of this compound make it a valuable tool for introducing nitrogen-containing functional groups into organic molecules. chemimpex.com Its application is crucial in the synthesis of nitrones, which are important intermediates in the production of these specialized chemicals. chemimpex.com

Synthesis of N-containing Heterocycles and Organic Frameworks

This compound is instrumental in the synthesis of a variety of nitrogen-containing heterocycles and organic frameworks. These structures are fundamental components of many biologically active molecules and advanced materials.

Preparation of Nitrones

Nitrones are a class of organic compounds that are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. arkat-usa.org N-tert-butylhydroxylamine hydrochloride is a common reagent for the synthesis of nitrones. google.comgoogle.com The general method involves the condensation of N-alkylhydroxylamines with aldehydes or ketones. organic-chemistry.org For instance, N-t-butyl nitrones have been synthesized by reacting the corresponding aldehyde with N-t-butylhydroxylamine hydrochloride. dundee.ac.ukgoogle.com The reaction conditions can be tailored to achieve good yields, such as using triethylamine (B128534) in dichloromethane (B109758) and refluxing the mixture. dundee.ac.uk Simple thermal conditions have also been shown to be effective for the condensation of ketones and hydroxylamines to form various ketonitrones. organic-chemistry.org

Synthesis of Oximes

Oximes are chemical compounds belonging to the imines, with the general formula R¹R²C=NOH. They are traditionally prepared by reacting an aldehyde or a ketone with hydroxylamine (B1172632) or its salts, like hydroxylamine hydrochloride. ijprajournal.comwikipedia.orgatamanchemicals.com this compound can be used in a similar fashion. For example, oxime derivatives of certain ketones have been synthesized using commercially available alkoxylamines. rug.nl The reaction of β-ketoacetals with hydroxylamine hydrochloride and pyridine (B92270) can afford 3,4-disubstituted isoxazoles, which may proceed through an oxime intermediate. researchgate.net The synthesis of oximes is a crucial step in the production of various nitrogen-containing compounds, including amides and nitriles. ijprajournal.com

Formation of Hydroxamic Acids

Hydroxamic acids are a class of organic compounds with the functional group R-C(=O)N(OH)R'. They are important in medicinal chemistry due to their biological activities. N-tert-butylhydroxylamine is a key intermediate in the preparation of hydroxamic acids. google.comgoogle.com One method involves the reaction of carboxylic acids with hydroxylamine hydrochloride in the presence of a coupling agent. organic-chemistry.org Another approach is the reaction of esters with hydroxylamine. organic-chemistry.org O-tert-Butylhydroxylamine hydrochloride has been used in the synthesis of hydroxamic acid-based compounds, where it is incorporated into a molecule through a Mitsunobu reaction. uzh.ch

Generation of Nitroso Derivatives from Carbonyl Compounds

C-nitroso compounds (R-N=O) are highly reactive species that have gained interest due to their roles in biological processes. nih.gov While direct nitrosation of carbonyl compounds is not a standard method, N-alkyl hydroxylamines, including N-tert-butylhydroxylamine, are important intermediates in the preparation of C-nitroso compounds. google.comgoogle.com The controlled oxidation of N-alkylhydroxylamines is a common route to produce nitroso compounds. nih.gov Furthermore, N-arylhydroxamic acids can be synthesized through the amidation of aldehydes with aryl nitroso compounds, showcasing the interplay between these functionalities. researchgate.net

Synthesis of Sulfonamides

Primary sulfonamides are a significant class of compounds in medicinal chemistry. chemistryviews.orgorganic-chemistry.org A novel and efficient method for the synthesis of primary sulfonamides involves the use of a sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). chemistryviews.orgorganic-chemistry.org This reagent is prepared from O-tert-butylhydroxylamine hydrochloride by reaction with thionyl chloride and triethylamine. chemistryviews.orgchemrxiv.org The resulting t-BuONSO can then react with a variety of organometallic reagents, such as Grignard or organolithium reagents, to produce the corresponding primary sulfonamides in good to excellent yields. chemistryviews.orgorganic-chemistry.orgacs.org This one-step process is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.orgacs.org

| Reagent/Starting Material | Product | Reaction Type | Reference |

| Aldehydes/Ketones | Nitrones | Condensation | organic-chemistry.orgdundee.ac.ukgoogle.com |

| Aldehydes/Ketones | Oximes | Condensation | ijprajournal.comwikipedia.orgatamanchemicals.comrug.nlresearchgate.net |

| Carboxylic Acids/Esters | Hydroxamic Acids | Coupling/Condensation | google.comgoogle.comorganic-chemistry.orguzh.ch |

| N-Alkylhydroxylamines | C-Nitroso Compounds | Oxidation | google.comgoogle.comnih.gov |

| Organometallic Reagents & t-BuONSO | Primary Sulfonamides | Nucleophilic Addition | chemistryviews.orgorganic-chemistry.orgchemrxiv.orgacs.org |

Formation of Alpha-ketoamides

N-tert-Butylhydroxylamine hydrochloride is utilized in the synthesis of α-ketoamides. chemicalbook.comsigmaaldrich.comchemicalbook.com The general process can involve the reaction of an aldehyde with N-substituted hydroxylamine hydrochloride, followed by the addition of an isocyanide and acetic acid. wiley-vch.de For instance, the reaction of heptanal (B48729) with N-methyl hydroxylamine hydrochloride, followed by benzylisocyanide and acetic acid, yields N-benzyl-2-oxooctanamide. wiley-vch.de This method provides a pathway to α-ketoamide derivatives which are of interest for their potential biological activities. nih.gov

General Synthesis of α-ketoamides

| Reactants | Reagents | Product |

|---|---|---|

| Aldehyde, N-substituted hydroxylamine hydrochloride, Isocyanide | Acetic Acid, NaHCO3, 4Å molecular sieves | α-ketoamide |

Synthesis of 3-Spirocyclopropanated 2-Azetidinones

The synthesis of 3-spirocyclopropanated 2-azetidinones has been accomplished using N-tert-butylhydroxylamine hydrochloride. chemicalbook.comkrackeler.com This class of compounds, also known as spirocyclopropanated β-lactams, are of interest due to the presence of the strained four-membered β-lactam ring fused with a cyclopropane (B1198618) ring. uni-goettingen.de The synthesis can be approached through the 1,3-dipolar cycloaddition of nitrones with bicyclopropylidene. uni-goettingen.de Nitrones, in turn, can be prepared from the corresponding hydroxylamines. uni-goettingen.de

Regioselective Synthesis of Isoxazoles

N-tert-butylhydroxylamine hydrochloride is a key reagent in the regioselective synthesis of isoxazoles from propargylic alcohols. researchgate.netresearchgate.netablesci.com This one-pot method involves the reaction of propargylic alcohols with N-iodosuccinimide (NIS) and N-tert-butylhydroxylamine hydrochloride. researchgate.netresearchgate.netablesci.com The reaction proceeds smoothly for both primary and secondary propargylic alcohols, yielding 5-, 3-, and 3,5-substituted isoxazoles in moderate to good yields. researchgate.netresearchgate.net The proposed mechanism involves an electrophilic-intercepted Meyer-Schuster rearrangement of the propargyl alcohol, which then undergoes intermolecular cyclocondensation with N-tert-butylhydroxylamine to form the isoxazole (B147169) ring. researchgate.netresearchgate.netablesci.com This method has been applied to the synthesis of the drug valdecoxib. researchgate.netresearchgate.net

Regioselective Synthesis of Isoxazoles

| Reactants | Reagents | Product |

|---|---|---|

| Propargylic alcohols | N-iodosuccinimide (NIS), N-tert-butylhydroxylamine hydrochloride | Substituted Isoxazoles |

Synthesis of HeteroBisNitrones

N-tert-butylhydroxylamine hydrochloride is employed in the synthesis of hetero-bis-nitrones. nih.gov For example, the reaction of a specific dialdehyde (B1249045) with N-tert-butylhydroxylamine hydrochloride in the presence of anhydrous sodium bicarbonate under microwave irradiation leads to the formation of a hetero-bis-nitrone. nih.gov These compounds are of interest for their potential antioxidant properties. nih.gov

Applications in Complex Molecule Synthesis

The utility of this compound extends to the synthesis of complex molecules that are vital intermediates in the pharmaceutical and agrochemical industries.

Role in Pharmaceutical Intermediate Development

N-tert-Butylhydroxylamine and its salts are important intermediates in organic synthesis, particularly for preparing compounds like nitrones and hydroxamic acids, which are precursors to various pharmaceuticals. google.comgoogle.com The hydrochloride salt is often used as a stable and easy-to-handle form of the reagent. chemimpex.com For instance, O-tert-butylhydroxylamine hydrochloride is a reactant in the synthesis of camptothecin (B557342) derivatives with anti-tumor activity and oxime derivatives that act as GPR119 agonists for potential type 2 diabetes treatment. lookchem.com It is also used to create imidazolidinedione derivatives for antimalarial treatments and pyrimidine (B1678525) ribonucleotide analogs with potential applications in inflammatory and immune disorders. lookchem.com

Contribution to Agrochemical Synthesis

N-tert-Butylhydroxylamine hydrochloride is a versatile reagent used in the preparation of various agrochemicals. chemimpex.comevitachem.com Its role in synthesizing nitrogen-containing compounds makes it a valuable component in the development of new agrochemical products. chemimpex.com For example, it is used in the synthesis of isoxazole-containing compounds, a structural motif found in some agrochemicals. researchgate.netresearchgate.net

Information regarding this compound is limited in publicly available research.

The change in the alkyl group from a linear butyl chain to a bulky tertiary butyl group significantly impacts the compound's steric hindrance. This difference in molecular structure is known to alter reaction kinetics and, in some cases, the reaction pathway itself. For instance, the formation of nitrones using the less sterically hindered N-methyl and N-benzylhydroxylamines proceeds under milder conditions than when using N-tert-butylhydroxylamine. Therefore, directly applying the mechanistic data from N-tert-butylhydroxylamine hydrochloride to this compound would be scientifically inaccurate.

General principles of hydroxylamine chemistry suggest that this compound would act as a nucleophile via the lone electron pair on its nitrogen atom and could participate in redox reactions. It would be expected to react with aldehydes and ketones to form nitrones. However, specific data tables and detailed research findings on these transformations for this compound are not present in the search results.

Due to the lack of specific information for this compound, it is not possible to generate a thorough and scientifically accurate article on its mechanisms of action in organic transformations as requested.

Applications in Analytical Chemistry

Derivatization Techniques for Carbonyl Compound Detection and Quantification

One of the primary uses of N-butylhydroxylamine hydrochloride in analytical chemistry is in the derivatization of carbonyl compounds. evitachem.comcdc.govresearchgate.net This process converts aldehydes and ketones into more stable and readily detectable derivatives, facilitating their analysis in complex mixtures. evitachem.comnih.gov

This compound reacts with carbonyl compounds to form stable oxime derivatives. cdc.govresearchgate.net This reaction is particularly useful for the analysis of dicarbonyls and multifunctional oxygenated organic compounds. nih.govresearchgate.net The formation of these oximes is often carried out in an aqueous solution, and the reaction time can be relatively short. nih.gov For instance, the derivatization of various dicarbonyl compounds has been achieved by reacting them with an aqueous solution of O-tert-butylhydroxylamine hydrochloride (a related compound often used interchangeably in literature and referred to as TBOX) at 40°C for one hour. nih.gov This method has proven to be a practical alternative to other derivatizing agents like PFBHA for detecting multi-carbonyl compounds. nih.gov

A key advantage of using reagents like TBOX is the formation of lower molecular weight oximes, which can be advantageous in certain analytical techniques. nih.gov The stability of the resulting oxime derivatives is crucial for accurate and reproducible analysis. researchgate.net

The oxime derivatives formed from the reaction with this compound are well-suited for analysis by chromatographic and spectrometric methods. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of these derivatized products. researchgate.net

For example, in the analysis of dicarbonyl compounds derivatized with TBOX, the resulting oximes can be separated and identified based on their retention times and mass spectra. nih.gov The derivatization of nonsymmetrical carbonyls can result in multiple chromatographic peaks due to the formation of stereoisomers of the oximes. nih.gov

| Dicarbonyl Compound | Derivatized Product (Oxime) | Molecular Weight ( g/mol ) | Observed Retention Times (min) |

| Glyoxal | Doubly derivatized glyoxal | 200 | 15.8 |

| Methyl glyoxal | Doubly derivatized methyl glyoxal | 214 | 16.7 |

| 2,3-Heptanedione | Singly derivatized 2,3-heptanedione | 199 | 17.1 |

| 2,4-Pentanediol | Doubly derivatized 2,4-pentanedione | 242 | 18.8, 19.0 |

| Glutaraldehyde | Doubly derivatized glutaraldehyde | 242 | 22.2, 22.5, 22.7 |

Table 1: Chromatographic data for dicarbonyl compounds derivatized with O-tert-butylhydroxylamine hydrochloride (TBOX). Data sourced from a study on a new agent for derivatizing carbonyl species. nih.gov

The derivatization technique using this compound and its analogs has found significant application in environmental monitoring and product analysis. researchgate.netchemimpex.com Specifically, it has been used to investigate carbonyl reaction products from the ozonolysis of terpenes like limonene (B3431351) and terpinolene (B10128), which are common indoor air pollutants. cdc.govnih.govcdc.gov

In studies of limonene ozonolysis, the use of TBOX as a derivatizing agent led to the detection of several carbonyl compounds, including 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal, 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), and 3-acetyl-6-oxoheptanal (3A6O). nih.gov The detection of the tri-carbonyl compound 3A6O highlights the advantage of using a smaller molecular weight derivatizing agent. nih.gov Similarly, in the investigation of terpinolene ozonolysis, TBOX derivatization enabled the identification of methylglyoxal (B44143) (MG), 4-methylcyclohex-3-en-1-one (B30685) (4MCH), 6-oxo-3-(propan-2-ylidene)heptanal (6OPH), and the previously unobserved tricarbonyl 3,6-dioxoheptanal (36DOH). cdc.govcdc.gov These studies are crucial for understanding the chemistry of indoor air and the formation of potentially harmful secondary organic aerosols. cdc.govnih.gov

Utilization in Free Radical Research as a Spin Trap

Beyond its use in carbonyl analysis, this compound is also employed in free radical research as a spin trap. nih.govchemimpex.com Spin trapping is a technique used to detect and identify short-lived free radicals. nih.gov

In this application, N-tert-butylhydroxylamine is oxidized to the radical t-BuN(O)H, which is then converted into the spin trap 2-methyl-2-nitrosopropane (B1203614). nih.gov This spin trap can then react with short-lived radicals (R•) to form more stable aminooxyl radicals (t-BuN(O)R) that are detectable by electron paramagnetic resonance (EPR) spectroscopy. nih.gov This process is often enhanced by the presence of iron ions and can involve Fenton-type reactions where hydroxyl radicals (•OH) are generated from hydrogen peroxide. nih.gov The ability to trap and stabilize fleeting radical species makes this compound a valuable tool for studying oxidative stress and other radical-mediated processes. nih.govsigmaaldrich.com

Exploration in Materials Science

Potential in Polymer Chemistry and Materials Development

There is a scarcity of direct research detailing the specific use of N-butylhydroxylamine hydrochloride in polymer chemistry. However, the class of primary alkyl hydroxylamines has been identified for its role as a "short-stopping" agent in free radical polymerization processes. google.comgoogle.com These agents are crucial for terminating the polymerization reaction at a specific point to ensure the resulting elastomer, such as styrene-butadiene rubber (SBR) or acrylonitrile-butadiene rubber (NBR), possesses the desired molecular weight and physical properties. google.comgoogle.com

The mechanism involves the hydroxylamine (B1172632) compound reacting with the propagating free radical on the polymer chain, effectively halting further monomer addition. This control is vital in large-scale industrial production of synthetic rubbers and other polymers. While patents often mention other primary alkyl hydroxylamines like N-isopropylhydroxylamine (IPHA) and N-tertiary-butylhydroxylamine (TBHA) as effective short-stopping agents, N-butylhydroxylamine, as a primary alkyl hydroxylamine, could potentially function in a similar capacity. google.comgoogle.com This application is critical in developing materials with consistent and predictable performance characteristics.

Role in the Synthesis of Functional Materials (non-biological focus)

Currently, there is no readily available scientific literature that details the specific role of this compound in the synthesis of non-biological functional materials. Research in this area has more prominently featured its isomer, N-tert-butylhydroxylamine, which has been investigated for its utility in creating polymers and other materials due to its reactive nature. evitachem.comontosight.ai The exploration of this compound for creating novel functional materials with specific electronic, optical, or magnetic properties remains an area open for future investigation. General reactions of hydroxylamines can produce oximes and nitrones, which are versatile intermediates in organic synthesis, but specific applications for this compound in a non-biological materials context are not well-documented. wikipedia.org

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic characteristics of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory, as they are the frontier orbitals that dictate a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these orbitals and map their spatial distribution. For derivatives of N-butylhydroxylamine, such as nitrones, DFT calculations at levels like B3LYP/6-31G(d) are employed to determine their electronic properties. irjweb.comcsic.es For instance, in a study of triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects the chemical reactivity of the molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

In the context of nitrones derived from N-butylhydroxylamine, the electronic nature of substituents on the aromatic ring can significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. This tuning of frontier orbital energies is critical for controlling reaction outcomes. The electronic structure also dictates properties like intramolecular charge transfer, which can be substantiated by a low HOMO-LUMO energy gap. researchgate.net

Global reactivity parameters, which are derived from HOMO and LUMO energies, provide further insight into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com For example, a high value of chemical hardness indicates high stability and low reactivity. irjweb.com

| Parameter | Value | Method |

|---|---|---|

| EHOMO | -6.2967 eV | DFT/B3LYP/6-31G |

| ELUMO | -1.8096 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | DFT/B3LYP/6-31G |

| Chemical Hardness (η) | 2.2435 eV | DFT/B3LYP/6-311+G(d,P) |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For N-butylhydroxylamine hydrochloride, a key reaction is its condensation with aldehydes to form nitrones. csic.esnih.gov This process typically requires a base to liberate the free hydroxylamine (B1172632) from its hydrochloride salt. csic.es

DFT calculations can model the entire reaction pathway, from reactants to products via transition states. For example, in the synthesis of homo-bis-nitrones, DFT calculations were used to rationalize the higher neuroprotective ability of certain products by exploring the reaction pathways of the nitrone with hydroxyl radicals. scispace.com These calculations can identify the most energetically favorable pathway, such as the addition of the radical to the nitrone carbon, and determine the associated activation energies.

Furthermore, computational studies have been used to understand the stereochemistry of subsequent reactions of the formed nitrones. For instance, in the synthesis of divinyl ketones for Nazarov cyclization, an unusual oxidative extrusion of nitrosomethane (B1211736) from an isoxazoline (B3343090) intermediate was observed. nih.gov Conventional mechanistic proposals could not explain the observed stereochemistry, but computational studies revealed a torquoselective extrusion pathway that was consistent with the experimental results. nih.gov

The mechanism of related reactions, such as the formation of primary sulfonamides from organometallic reagents and N-sulfinyl-O-(tert-butyl)hydroxylamine, has also been investigated computationally. A working model proposed that the reaction proceeds through a sulfinamide intermediate that converts to a sulfonimidate ester anion, a pathway supported by preliminary mechanistic experiments and DFT calculations. acs.org

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry offers powerful predictive models for the reactivity and selectivity of organic reactions. rsc.org Frontier Molecular Orbital (FMO) theory is a cornerstone of these predictions, where the interaction between the HOMO of one reactant and the LUMO of another governs the reaction's feasibility and regiochemistry.

For reactions involving derivatives of N-butylhydroxylamine, such as the cycloaddition of nitrones with alkenes, FMO theory can predict the regiochemical outcome. nih.gov The relative energies of the HOMO and LUMO of the nitrone and the dipolarophile determine whether the reaction is under HOMO(nitrone)-LUMO(dipolarophile) or LUMO(nitrone)-HOMO(dipolarophile) control, which in turn dictates the substitution pattern in the resulting isoxazoline ring.

Computational studies can also predict how substituents affect reactivity. In a study of benzylic radicals substituted with nitrogen-containing groups derived from N-tert-butylhydroxylamine, DFT calculations were used to determine radical stabilization energies. cmu.edu These calculated energies correlated well with experimentally determined reaction rates, confirming that substituents like nitrones can stabilize radical intermediates through spin delocalization, thereby influencing the reaction's course and rate. cmu.edu

Moreover, computational models can account for steric effects. In the condensation reaction to form nitrones, the steric bulk on the hydroxylamine can influence the reaction rate and the stability of the product. Theoretical calculations can quantify these steric repulsions and help predict the most stable isomer, for instance, showing the Z-isomer of a nitrone to be significantly more stable than the E-isomer. csic.es

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., ClogP calculations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or a physical property. A key parameter in many QSAR models is the logarithm of the partition coefficient between n-octanol and water (logP), which is a measure of a compound's lipophilicity. The calculated logP, or ClogP, is frequently used in these studies. nih.govorganic-chemistry.org

For derivatives of this compound, such as nitrones, QSAR studies have been employed to understand their antioxidant and neuroprotective properties. scispace.comnih.gov Lipophilicity, as quantified by ClogP, is often a critical factor. For example, in a series of polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones, ClogP values were calculated and correlated with their antioxidant activity. nih.gov It was found that the most potent compounds in some assays were not necessarily the most lipophilic, indicating a complex relationship between structure and activity.

In another study on homo-bis-nitrones, ClogP values were calculated using the Biobyte C-QSAR database. scispace.com The results showed that for certain biological activities, such as LOX inhibition, no direct role for lipophilicity was found, whereas for others, higher ClogP values were consistent with higher activity. scispace.comnih.gov These studies highlight the importance of considering multiple physicochemical properties in QSAR models. The development of in silico approaches like QSAR is also driven by the need to estimate properties like chemical sensitization potential without relying on animal models. researchgate.net

| Compound | ClogP Value | Source |

|---|---|---|

| PBN (α-phenyl-N-tert-butylnitrone) | 3.02 | scispace.com |

| HBN5 (m-HBN, N-tert-Bu) | 4.51 | scispace.com |

| hBN1 | 0.04 | nih.gov |

| hBN2 | 0.69 | nih.gov |

| hBN3 | 1.93 | nih.gov |

| hBN6 | 4.96 | nih.gov |

| Nitron 9 (N-propargylpiperazinepropyloxy-substituted) | 2.90 | nih.gov |

| Nitron 11 (N-propargylpiperazinepropyloxy-substituted) | 2.83 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for predicting their properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

For hydroxylamines, the basic conformation places the N-O-H group in an anti position relative to the nitrogen's lone pair of electrons, which minimizes lone pair-lone pair repulsion. wikipedia.org The structure of derivatives can be more complex. X-ray crystallography of N,N'-Bis(1,1-dimethylethyl)-N,N'-dihydroxymethanediamine, a dimeric adduct formed from N-tert-butylhydroxylamine and formaldehyde, has provided detailed information about its solid-state conformation and hydrogen bonding network. cdnsciencepub.com

Computational methods can be used to explore the conformational landscape of flexible molecules. For example, in a study of an open-shell borazine (B1220974) functionalized with nitroxide radicals (derived from N-tert-butylhydroxylamine), calculations showed that different conformations of the nitroxide groups relative to the borazine core could coexist. acs.org These different conformations lead to either antiferromagnetic or ferromagnetic interactions between the radicals, resulting in different ground-spin states (S = 1/2 or S = 3/2), which was confirmed by EPR spectroscopy. acs.org At room temperature, the free motion of these radicals leads to an averaged S = 1/2 ground state. acs.org

Molecular dynamics simulations can model the behavior of molecules over time, providing insights into their flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. For instance, MD simulations have been used to study the conformational flexibility of lipid II and its association with defensins in a model of the Staphylococcus aureus membrane, a system where derivatives of N-butylhydroxylamine could be relevant as potential antimicrobial agents. researchgate.net Similarly, MD simulations are employed to study how potential drug molecules, which can be derived from N-butylhydroxylamine, bind to their protein targets, revealing the stability of the ligand-protein complex and the key interactions involved. researchgate.net

Advanced Research Techniques and Methodologies

Spectroscopic Characterization Methods in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules derived from N-butylhydroxylamine hydrochloride. Both ¹H and ¹³C NMR provide critical data on the chemical environment of atoms within a molecule.

In the synthesis of nitrones, this compound serves as a key reagent. The resulting products are routinely characterized by NMR to confirm their structure. For instance, in the synthesis of hetero-bis-nitrones, ¹H NMR spectra show characteristic signals for the protons of the tert-butyl group, which typically appear as a sharp singlet, alongside signals corresponding to the rest of the molecular framework. nih.govcsic.es Similarly, ¹³C NMR spectra provide evidence for the carbon skeleton, including the distinct signal for the tert-butyl carbons. nih.govcsic.es

Detailed NMR data from various studies on products synthesized using N-tert-butylhydroxylamine hydrochloride are presented below.

Interactive Table: ¹H and ¹³C NMR Data for N-tert-butylhydroxylamine Hydrochloride Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| N-tert-Butylhydroxylammonium Acetate (B1210297) | d₃-acetonitrile | ¹H | 8.33 (s, 2H), 1.92 (s, 3H), 1.21 (s, 9H) |

| N-tert-Butylhydroxylammonium Acetate | d₃-acetonitrile | ¹³C | 177.5, 57.0, 23.1, 21.3 |

| Hetero-bis-nitrone hBN6 | CDCl₃ | ¹H | 9.09 (s, 1H), 8.39–8.34 (m, 2H), 7.57 (s, 1H), 7.47–7.38 (m, 7H), 5.04 (s, 2H), 1.58 (s, 9H) |

| Hetero-bis-nitrone hBN6 | CDCl₃ | ¹³C | 134.3, 133.0, 131.2, 130.6 (2C), 130.08 (2C), 129.9 (2C), 129.5, 129.3, 129.2, 129.2, 128.8, 71.5, 71.2, 28.4 (3C) |

| (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide | CDCl₃ | ¹H | 8.09 (d, J=8.9 Hz, 2H), 7.41 (s, 1H), 6.81 (d, J=8.9 Hz, 2H), 1.53 (s, 9H) |

| (Z)-N-tert-Butyl-1-(4-hydroxyphenyl)methanimine oxide | CDCl₃ | ¹³C | 177.9, 131.5 (2C), 115.7 (2C), 57.1, 24.8 (3C), 28.3, 21.8 |

Data sourced from multiple studies. nih.govcsic.esgoogle.comgoogle.commdpi.com

These examples highlight the power of NMR in confirming the successful incorporation of the N-tert-butylhydroxylamino moiety into more complex structures and verifying the final molecular architecture. pkusz.edu.cn

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy confirms the presence of key bonds and functional groups.

The IR spectrum of N-(tert-Butyl)hydroxylamine hydrochloride itself is used as a standard for conformity. thermofisher.com In the analysis of reaction products, such as nitrones synthesized from N-tert-butylhydroxylamine hydrochloride, IR spectra provide definitive evidence of their chemical structure. mdpi.com For example, the spectra of hetero-bis-nitrones show characteristic absorption bands corresponding to C-H, C=N (nitrone), and other functional groups present in the molecule. nih.govcsic.es

Interactive Table: Characteristic IR Absorption Frequencies for N-tert-butylhydroxylamine Hydrochloride Derivatives

| Compound | Matrix | Characteristic IR Bands (ν, cm⁻¹) |

| Hetero-bis-nitrone hBN1 | KBr | 3460, 2978, 1577, 1413, 1169 |

| Hetero-bis-nitrone hBN3 | KBr | 3435, 2977, 1573, 1362, 1126 |

| Hetero-bis-nitrone hBN6 | KBr | 3076, 2976, 1576, 1362, 1170 |

| (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide | KBr | 1591, 1448, 1269, 1176, 1097 |

| Azulenyl nitrone derivative | neat | 3135, 2965, 2930, 2905, 2870, 1715, 1580 |

Data compiled from various research articles. nih.govcsic.esmdpi.comgoogle.com

These vibrational frequencies are crucial for confirming the formation of the desired product and for mechanistic investigations into the reactions involving this compound. thieme-connect.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

In studies involving this compound, MS is used to characterize the products of its reactions. For example, after derivatizing carbonyl compounds with O-tert-butylhydroxylamine hydrochloride (TBOX), gas chromatography-mass spectrometry (GC-MS) is employed for analysis. nih.govnih.gov In electron ionization (EI) mode, a characteristic fragment ion at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), is often observed and can be used to identify the derivatized compounds. nih.govnih.gov In chemical ionization (CI) mode, the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular weight of the derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This has been applied to various nitrones synthesized from N-tert-butylhydroxylamine hydrochloride. nih.govmdpi.com

Interactive Table: Mass Spectrometry Data for this compound Reaction Products

| Product | Ionization Method | Key Fragment/Ion (m/z) | Interpretation |

| 2-tert-Butyl-3-phenyloxaziridine | MS | 177, 57 (100%) | M⁺, [C₄H₉]⁺ |

| N-Benzylidene-tert-butylamine | MS | 161, 146 (100%) | M⁺, [M-15]⁺ |

| TBOX-derivatized carbonyls | EI | 57 | [C₄H₉]⁺ fragment |

| TBOX-derivatized carbonyls | CI | [M+H]⁺ | Protonated molecular ion |

| (Z)-N-tert-Butyl-1-(3-hydroxyphenyl)methanimine oxide | HRMS-ESI | 193.1101 | Calculated for C₁₁H₁₅NO₂: 193.1101 |

Data sourced from patents and research articles. google.comgoogle.commdpi.comnih.gov

This fragmentation data is crucial for confirming the identity of reaction products and for understanding the degradation pathways of complex molecules. researchgate.net

UV-Vis Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is a powerful technique for monitoring reaction kinetics and observing the formation and disappearance of colored species or compounds with chromophores.

A notable application is the monitoring of the reaction between ferric hemoglobin (HbIII) and N-t-butylhydroxylamine hydrochloride. nih.gov In this reaction, changes in the Soret band and the Q band region of the hemoglobin spectrum are observed over time. Specifically, the Soret band at λmax 406 nm decreases and shifts slightly to 409 nm. nih.gov Concurrently, new absorption bands appear in the Q band region at 533 nm and 565 nm, indicating the formation of a new species. nih.gov This allows for real-time tracking of the reaction progress.

UV-Vis spectroscopy is also used to characterize the final products, such as azulenyl nitrones which are detectable by this method, and to perform in vitro assays on newly synthesized compounds. nih.govcsic.esgoogle.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformation.

While a crystal structure for this compound itself is not detailed in the provided sources, the structures of its derivatives and reaction products have been elucidated. For example, powder X-ray diffraction analysis was used to confirm the high degree of crystallinity of N-tert-butylhydroxylammonium acetate, a salt derived from the hydrochloride. google.comgoogle.com

More complex applications include the structural determination of heme protein derivatives that result from reactions with alkylhydroxylamines like N-t-butylhydroxylamine hydrochloride. nih.gov X-ray crystallography has revealed the specific binding of reaction products to the iron center in hemoglobin, providing crucial structural information about the degradation products formed when these hydroxylamines react with the oxidized protein. nih.gov In another instance, the treatment of osmium carbonyl clusters with O-tert-butylhydroxylamine hydrochloride yielded amino ligand-containing clusters, whose structures were confirmed by X-ray crystallography. researchgate.net

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) in Product Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools used in the analysis of reactions involving this compound.

GC-MS is extensively used for the analysis of volatile products. A significant application is the identification and quantification of carbonyl compounds from ozonolysis reactions after they have been derivatized with O-tert-butylhydroxylamine hydrochloride (TBOX). nih.govresearchgate.net This method allows for the separation of complex mixtures of reaction products on a capillary column (e.g., HP-5MS) followed by their identification and quantification by mass spectrometry. nih.gov The retention times of the derivatized products, along with their mass spectra, provide definitive identification. nih.gov

Interactive Table: GC-MS Parameters for Analysis of TBOX-Derivatized Products

| Parameter | Specification |

| GC Column | Agilent HP-5MS (0.25 mm I.D., 30 m long, 0.25 μm film thickness) |

| Oven Program | 40 °C for 2 min, then 5 °C/min to 200 °C, then 25 °C/min to 280 °C (held for 5 min) |

| Injection Mode | Splitless |

| Injector Temp | 130 °C |

| MS Ionization | Electron Ionization (EI) and Chemical Ionization (CI) |

| MS Scan Range | m/z 40–1000 |

Data from a study on α-pinene ozonolysis products. nih.gov

HPLC and its ultra-high-pressure variant (UHPLC) are used for the analysis and purification of less volatile or thermally labile compounds. pkusz.edu.cn For example, UHPLC has been used to confirm the purity of nitrone derivatives synthesized from N-tert-butylhydroxylamine hydrochloride prior to biological testing. pkusz.edu.cn Furthermore, specialized LC-MS/MS methods have been developed to quantify DNA adducts that have been derivatized with O-t-butyl hydroxylamine (B1172632), demonstrating the versatility of these techniques in complex biological matrices. nih.gov

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The drive towards green chemistry is prompting a re-evaluation of the synthesis of fundamental chemical building blocks like N-butylhydroxylamine. Future research is geared towards developing methods that are not only more efficient in terms of yield and purity but also minimize environmental impact.

One promising avenue is the selective hydrogenation of nitroalkanes. The use of supported palladium catalysts allows for the hydrogenation of nitroalkanes to the corresponding N-alkyl hydroxylamines with high selectivity and yields of up to 98% at room temperature. researchgate.net This method avoids harsh reagents and proceeds in a hydrogen atmosphere without the need for additives, and the catalyst can be recycled multiple times. researchgate.net Another sustainable approach involves biocatalysis. For instance, new bacterial nitroreductases have been identified that can selectively reduce nitroarenes to N-arylhydroxylamines with excellent selectivity (>99%) under mild conditions, offering a green and efficient synthetic route. researchgate.net

Furthermore, the principles of a circular economy are being applied to chemical synthesis, with research exploring the use of biowastes as starting materials. For example, methods are being developed for the synthesis of hydroxyapatite, a biomaterial, from biowastes like eggshells and urine, which could be adapted for the synthesis of other chemical compounds. researchgate.net The use of water as a reaction medium, circumventing the need for volatile organic solvents, is another key area of development in clean chemical synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for Hydroxylamines

| Synthetic Route | Key Features | Advantages |

| Catalytic Hydrogenation | Supported palladium catalysts, room temperature, H₂ atmosphere. researchgate.net | High yield (up to 98%), catalyst recyclability, mild conditions. researchgate.net |

| Biocatalysis | Bacterial nitroreductase, mild reaction conditions. researchgate.net | Excellent selectivity (>99%), environmentally benign. researchgate.net |

| Synthesis from Biowaste | Utilizes waste materials like eggshells. researchgate.net | Sustainable, adds value to waste, promotes a circular economy. researchgate.net |

| Aqueous Synthesis | Uses water as a solvent. organic-chemistry.org | Avoids volatile organic compounds, environmentally friendly. organic-chemistry.org |

Exploration of Novel Catalytic Applications

N-butylhydroxylamine hydrochloride and its derivatives are being explored for novel catalytic activities, expanding their utility beyond traditional applications. One notable development is the use of N-(tert-butyl)hydroxylamine to promote the modification of indoles with rhodium carbenoids. researchgate.net This technique is effective over a broad pH range and demonstrates excellent chemoselectivity for tryptophan, which is significant for peptide and protein modification. researchgate.net

The compound also serves as a crucial reagent in the synthesis of other biologically active molecules. It is a reactant in the synthesis of various compounds, including MMP inhibitors and antimalarial treatments. sigmaaldrich.com The ability of hydroxylamines to participate in the formation of amide bonds under aqueous, acidic conditions without the need for protecting groups or coupling agents is also being leveraged in chemical protein synthesis. genscript.com

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automated platforms is a major trend aimed at accelerating discovery and manufacturing. This compound is well-positioned to be a part of this revolution. Continuous flow processes are being developed for the synthesis of hydroxylamine (B1172632) derivatives, offering advantages in terms of reaction speed, yield, and safety. researchgate.net For example, an efficient continuous flow process has been developed for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate of the herbicide clethodim, starting from hydroxylamine hydrochloride. researchgate.net This approach significantly reduces reaction times and improves heat transfer efficiency. researchgate.net

Automated synthesis platforms are also being designed to handle a wide range of chemical transformations, including those involving hydroxylamine moieties. nih.gov These platforms enable the rapid and reproducible synthesis of complex molecules, which can accelerate the development of new materials and pharmaceuticals. researchgate.net The use of tagged hydroxylamine derivatives in automated glycan synthesis, for instance, allows for efficient purification through solid-phase extraction. nih.gov

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds. In the context of N-butylhydroxylamine and its derivatives, DFT calculations are being used to gain insights into reaction mechanisms, stability, and antioxidant properties. nih.govresearchgate.net

For example, computational studies have been employed to investigate the formation and degradation of enamine N-oxide structures derived from the reaction of hydroxylamines. nih.gov These studies help in understanding the influence of steric hindrance on reaction pathways. nih.gov DFT calculations have also been used to rationalize the neuroprotective ability of nitrones derived from N-tert-butylhydroxylamine by exploring their reactions with free radicals. nih.gov Such computational models can predict the antioxidant power of new compounds, guiding the synthesis of more effective molecules. csic.es

Table 2: Applications of Computational Studies on N-Butylhydroxylamine Derivatives

| Area of Study | Computational Method | Insights Gained |

| Reaction Mechanisms | DFT | Understanding of reaction pathways and the influence of molecular structure on reactivity. nih.gov |

| Antioxidant Properties | DFT | Prediction of radical scavenging ability and rationalization of neuroprotective effects. nih.govcsic.es |

| Molecular Stability | DFT | Calculation of the stability of different isomers and reaction intermediates. csic.es |

Expanding Non-clinical Applications in Specialized Chemical Fields

The unique chemical properties of this compound are leading to its application in a variety of specialized, non-clinical fields.

In polymer science , it has been investigated as a polymerization inhibitor, particularly for unsaturated aldehydes and styrene. google.comnih.gov The addition of small amounts of N-alkylhydroxylamines can effectively prevent unwanted polymerization during storage and transport, which is a significant challenge in the chemical industry. google.comnih.gov

In materials science , hydroxylamine derivatives are being used to create novel biomaterials. For instance, they are used in the synthesis of materials for irreversible optical recording. nih.gov The ability of N-butylhydroxylamine to participate in bioconjugation reactions is also being explored for attaching probes and drugs to biomolecules. rsc.org

As a versatile reagent in organic synthesis , this compound is used in the preparation of a wide range of compounds. chemimpex.com It is a key starting material for the synthesis of nitrones, which are important intermediates in fine chemical production. chemimpex.com It is also used as a reducing agent for carbonyl compounds. chemimpex.com

Furthermore, its role as an antioxidant is a significant area of research. It has been shown to protect against oxidative damage in various biological models, suggesting its potential use in formulations to extend the shelf life of products by preventing oxidative degradation. chemimpex.comresearchgate.netnih.gov

Q & A

Q. What are the standard methods for synthesizing N-butylhydroxylamine hydrochloride, and how is purity ensured during synthesis?

Synthesis typically involves reductive amination or nucleophilic substitution reactions, with careful control of stoichiometry and reaction conditions (e.g., temperature, solvent selection). For example, analogous hydrochloride salts are synthesized using HCl in methanol or isopropanol, followed by cooling to induce crystallization . Purity is ensured via techniques like recrystallization, followed by analytical validation using HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., 207–220 nm) . Certificates of Analysis (CoA) from suppliers should be reviewed to verify purity (>98%) and confirm the absence of unreacted intermediates .

Q. What analytical techniques are recommended for quantifying this compound in research formulations?

- HPLC : Use a C18 column with a mobile phase of methanol and phosphate buffer (e.g., 70:30 ratio) at 1 mL/min flow rate. Validate linearity (1–10 µg/mL range), recovery (>99%), and precision (RSD <1.5%) .

- Spectrophotometry : Derivatization with reagents like acidic dyes or oxidation products can enable UV-Vis quantification at specific wavelengths (e.g., 207 nm), validated for sensitivity and selectivity .

Q. How should this compound be handled and stored to maintain stability?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) due to its classification as harmful (Xn) and environmental hazard (N). Conduct hazard analyses before scaling up reactions .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate oxidative degradation of this compound?

- Stress Testing : Expose the compound to accelerated oxidative conditions (e.g., 3% H₂O₂ at 40°C for 24–72 hours). Monitor degradation via HPLC-MS to identify byproducts like nitroso derivatives or hydroxylated analogs .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions. Validate with real-time stability data .

Q. How can contradictory data in degradation profiles be resolved?

- Multi-Method Validation : Cross-validate results using complementary techniques (e.g., HPLC for quantification, NMR for structural elucidation, and LC-MS for trace impurity detection) .

- Experimental Replication : Repeat studies under controlled humidity and temperature to isolate environmental variables .

Q. What advanced methods are used to quantify trace impurities or isomeric byproducts in synthesized batches?

- Hyphenated Techniques : LC-MS/MS or GC-MS with selective ion monitoring (SIM) can detect impurities at ppm levels. For example, MS/MS fragmentation patterns distinguish isomers .

- Chiral Chromatography : Use chiral columns (e.g., cellulose-based) with polar organic mobile phases to resolve enantiomeric impurities, critical for pharmacological studies .

Methodological Considerations

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency and reduce side reactions. For example, isopropanol increases yield in hydrochloride salt precipitation .

- Temperature Gradients : Use controlled cooling (e.g., from 25°C to -5°C) to improve crystallinity and reduce amorphous byproducts .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables like pH, solvent ratio, and stirring speed, ensuring robustness across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.